

assessing potential off-target effects of MS6105

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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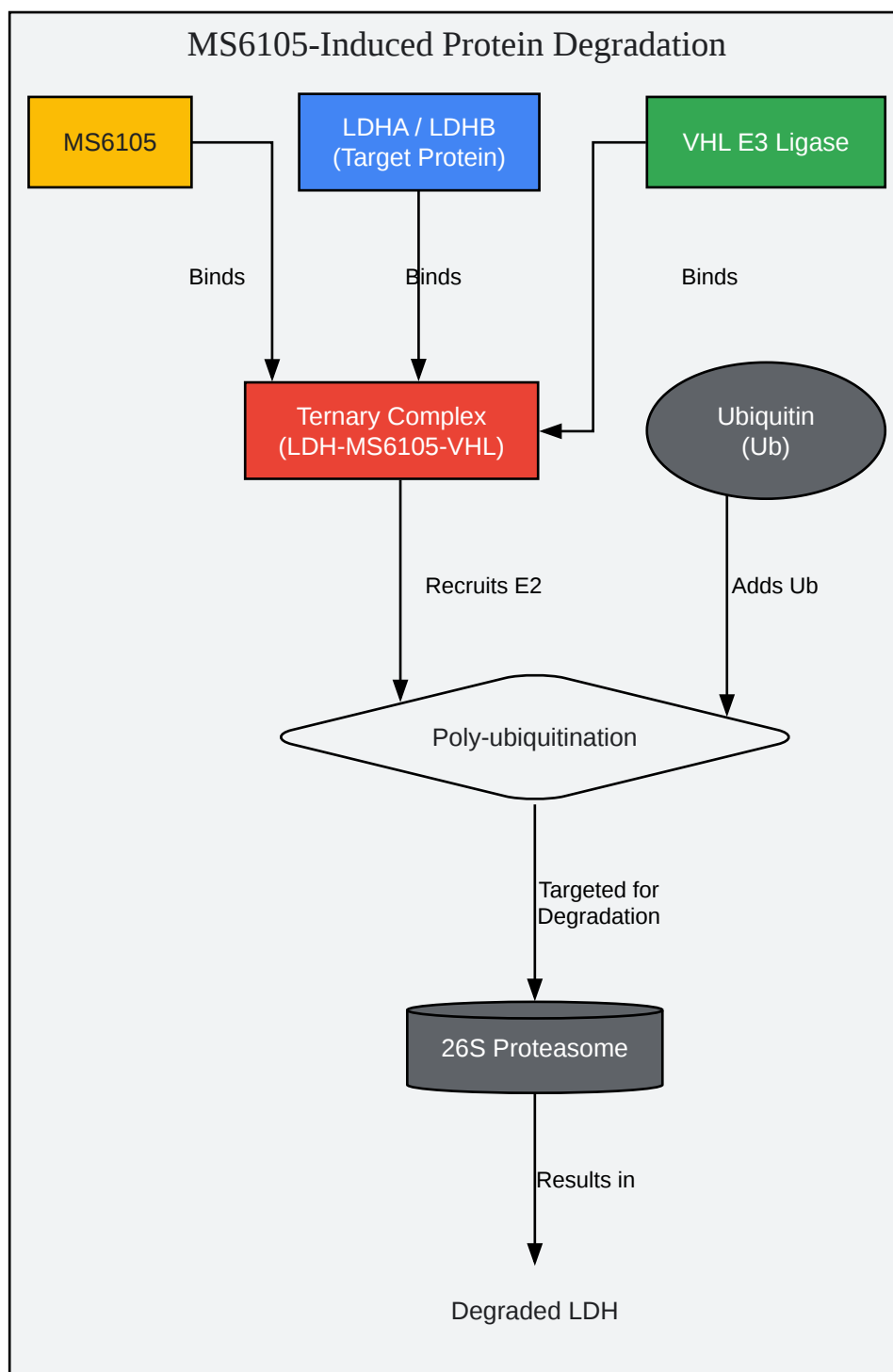
Technical Support Center: MS6105

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential off-target effects of **MS6105**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Lactate Dehydrogenase (LDH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **MS6105**?

A1: **MS6105** is a PROTAC designed to induce the degradation of its target proteins.^[1] It functions by forming a ternary complex between the target protein (LDHA or LDHB), and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[2][3]} This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is dependent on the ubiquitin-proteasome system (UPS).^{[2][4]}



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Caption: Mechanism of Action for **MS6105** PROTAC. (Max Width: 760px)

Q2: What are the confirmed on-targets of **MS6105**?

A2: The primary, intended targets of **MS6105** are the two main subunits of Lactate Dehydrogenase: LDHA and LDHB.[2][4] An unbiased global proteomic study confirmed that **MS6105** significantly degrades both LDHA and LDHB.[2][5]

Q3: How were the selectivity and off-target effects of **MS6105** initially evaluated?

A3: The selectivity of **MS6105** was evaluated using an unbiased global proteomic study (mass spectrometry).[2][3] This method allows for the quantification of thousands of proteins in cells following treatment with the compound, revealing which proteins are significantly downregulated (potential off-targets) besides the intended targets, LDHA and LDHB.[2]

Q4: I am observing an unexpected phenotype in my experiments. Could this be due to an off-target effect of **MS6105**?

A4: While **MS6105** was designed for specificity, unexpected phenotypes could potentially arise from off-target effects. This may involve the degradation of proteins other than LDHA and LDHB. It is also important to consider that the observed phenotype could be a downstream consequence of LDHA/B degradation rather than a direct off-target effect. To investigate, we recommend validating potential off-targets identified in proteomic screens or using the negative control compounds, **MS6105N1** (compound 33) and **MS6105N2** (compound 34), which do not degrade LDH, to see if the phenotype persists.[2][3]

Q5: What are the appropriate negative controls for an **MS6105** experiment?

A5: Two negative control compounds have been developed for **MS6105**: compound 33 (**MS6105N1**) and compound 34 (**MS6105N2**).[2][3] These compounds are structurally related to **MS6105** but are designed to be inactive; they do not degrade LDH and can be used to confirm that the observed biological effects are due to the degradation of the target proteins and not some other, non-specific activity of the molecule.[3]

Troubleshooting Guide

Problem / Observation	Possible Cause	Recommended Action
High cell toxicity at concentrations that induce LDH degradation.	1. Potent on-target effect in the specific cell line. 2. Off-target protein degradation.	1. Perform a dose-response curve and correlate LDH degradation levels (via Western Blot) with the onset of toxicity. 2. Run a global proteomics experiment to identify other degraded proteins. 3. Use the negative controls (MS6105N1, MS6105N2) to see if toxicity is independent of LDH degradation. [2] [3]
Observed phenotype does not match known functions of LDH.	1. Novel downstream effect of LDH degradation in your model. 2. Off-target effect.	1. Review literature for LDH's role in the specific cellular context. 2. Perform a rescue experiment by re-introducing catalytically active or inactive LDH. 3. Validate potential off-targets using targeted proteomics or Western Blot.
Inconsistent results across different cell lines.	1. Cell line-specific expression levels of VHL E3 ligase. 2. Different expression profiles of potential off-target proteins.	1. Quantify VHL expression in the cell lines being used. 2. Test MS6105 in multiple cell lines to determine if the effects are cell-type specific. [6] 3. Perform cell line-specific proteomic analysis to identify unique off-targets.

Quantitative Data Summary

The following table summarizes the degradation and growth inhibition potency of **MS6105** in pancreatic cancer cell lines as reported in the literature.

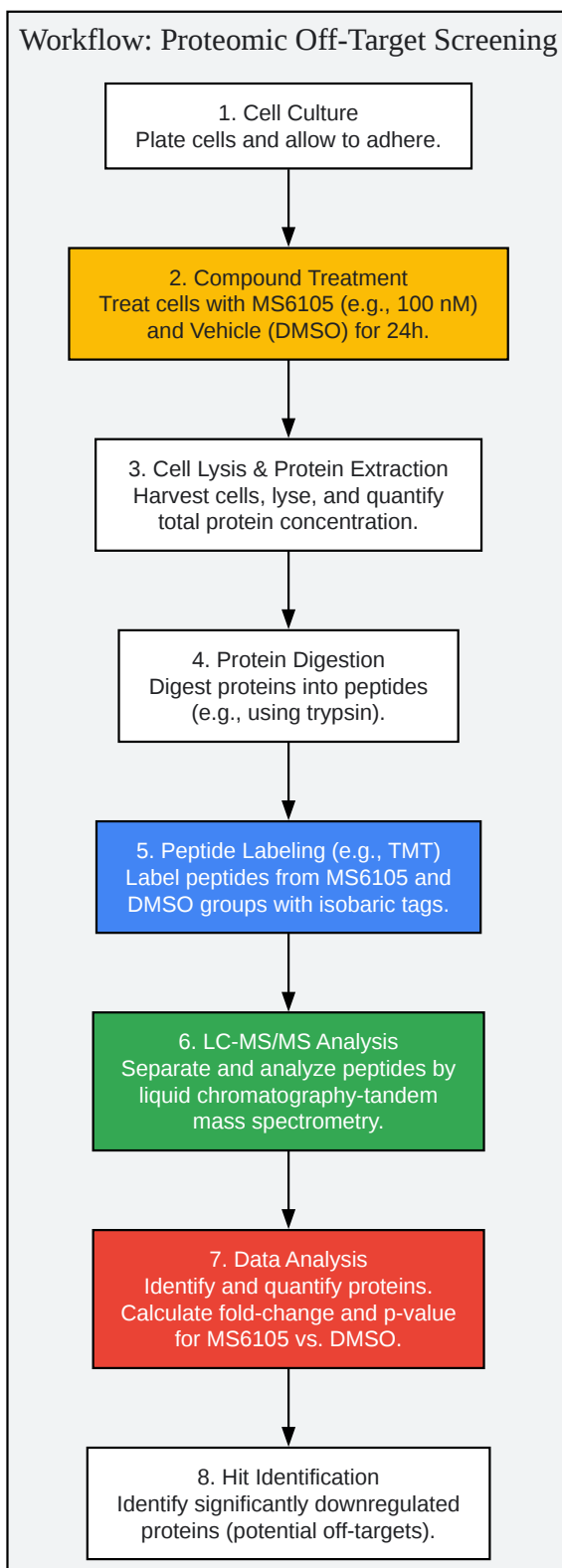
Cell Line	Parameter	Value	Reference
PANC1	DC ₅₀ (LDHA)	38 nM	[1][3]
PANC1	DC ₅₀ (LDHB)	74 nM	[1]
PANC1	D _{max} (LDHA)	93 ± 2.6%	[3]
PANC1	GI ₅₀	16.1 µM	[1][3]
MiaPaca2	GI ₅₀	12.2 µM	[1]

- DC₅₀: Half-maximal degradation concentration.
- D_{max}: Maximum degradation percentage.
- GI₅₀: Half-maximal growth inhibition concentration.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying on- and off-target protein degradation induced by **MS6105** using quantitative mass spectrometry.



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Caption: Experimental workflow for off-target identification. (Max Width: 760px)

Methodology:

- **Cell Treatment:** Culture cells (e.g., PANC1) to ~80% confluency. Treat cells with a specified concentration of **MS6105** (e.g., 100 nM) and a vehicle control (DMSO) for a set duration (e.g., 24 hours).
- **Lysis and Digestion:** Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using an enzyme like trypsin.
- **Quantitative Mass Spectrometry:** Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For quantification, methods like Tandem Mass Tag (TMT) labeling or label-free quantification can be used.
- **Data Analysis:** Process the raw mass spectrometry data to identify and quantify proteins. Determine the relative abundance of each protein in the **MS6105**-treated sample compared to the vehicle control. Proteins that are significantly downregulated are considered potential degradation targets.

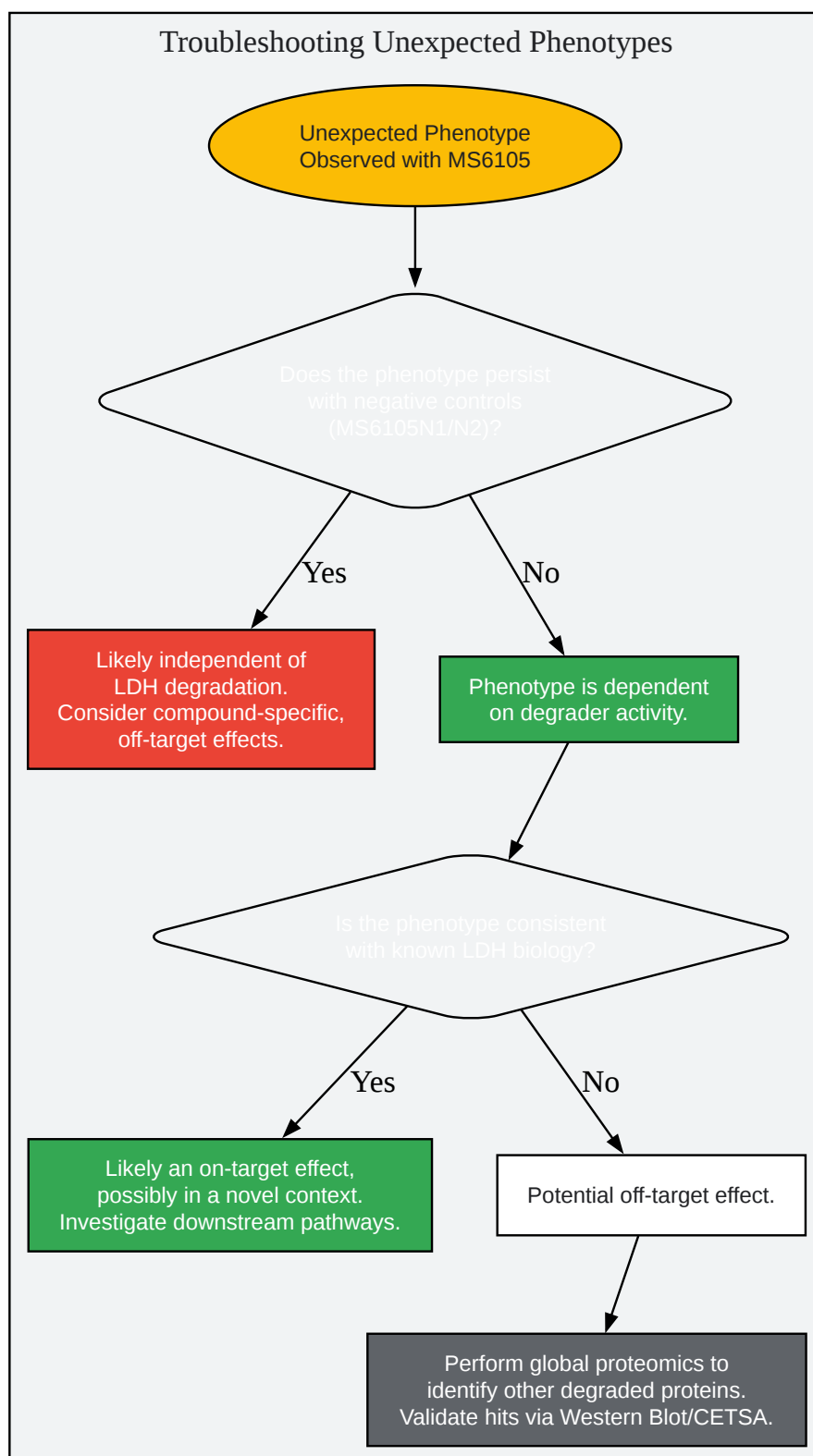
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target in a cellular environment.^[7] Ligand binding typically stabilizes a protein, increasing its melting temperature.^[8] This can be used to confirm direct engagement with intended targets and to identify potential off-target binding.^{[7][9]}

Methodology:

- **Treatment:** Treat intact cells with **MS6105** or a vehicle control.
- **Heating:** Heat the treated cells across a range of temperatures to induce protein denaturation.^{[7][10]}
- **Lysis and Separation:** Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

- Detection: Quantify the amount of a specific protein (e.g., LDHA or a potential off-target) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[\[9\]](#)[\[11\]](#)
- Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of **MS6105** indicates direct binding and stabilization of the protein.



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Caption: Logic diagram for troubleshooting off-target effects. (Max Width: 760px)

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